Methyl 3-methyl-2-furoate
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Overview
Description
Scientific Research Applications
Methyl 3-methyl-2-furoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methyl-2-furoate is a heterocyclic compound . . It’s often used as a raw material in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Pathways
It’s known that furans, the class of compounds to which this compound belongs, can participate in various chemical reactions, contributing to the synthesis of other compounds .
Pharmacokinetics
It’s noted that the compound has a high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
As a raw material used in various industries, its effects would largely depend on the specific context of its use .
Action Environment
Like any chemical compound, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known to be used in organic synthesis, suggesting it may interact with various enzymes, proteins, and other biomolecules . Specific interactions have not been reported in the literature.
Cellular Effects
Given its use in pharmaceuticals and agrochemicals, it is likely that it has some influence on cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is known to be involved in organic synthesis, which suggests it may interact with biomolecules and potentially influence enzyme activity or gene expression . Specific binding interactions and changes in gene expression have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-furoate can be synthesized through the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide. The reaction is carried out in dry ether under a nitrogen atmosphere at -5°C. The mixture is stirred for 2 hours at this temperature and then allowed to come to room temperature overnight. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This method is efficient and yields a high purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methyl-2-furoic acid.
Reduction: It can be reduced to form 3-methyl-2-furanmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-furoic acid.
Reduction: 3-Methyl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Methyl 2-furoate: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-furoic acid: The carboxylic acid analog of Methyl 3-methyl-2-furoate.
3-Methyl-2-furanmethanol: The alcohol analog of this compound.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of a methyl group at the 3-position of the furan ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Methyl 3-methyl-2-furoate can be achieved through the esterification of 3-methyl-2-furoic acid with methanol using a strong acid catalyst.", "Starting Materials": [ "3-methyl-2-furoic acid", "methanol", "strong acid catalyst" ], "Reaction": [ "Mix 3-methyl-2-furoic acid and methanol in a round bottom flask.", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool and then extract the product with a suitable solvent such as ether or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the product under reduced pressure to obtain Methyl 3-methyl-2-furoate as a colorless liquid." ] } | |
CAS No. |
6141-57-7 |
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 4-methylfuran-2-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |
InChI Key |
CGWWXLFGWHWBMY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)OC |
Canonical SMILES |
CC1=COC(=C1)C(=O)OC |
6141-57-7 | |
Pictograms |
Irritant |
Synonyms |
3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |
Origin of Product |
United States |
Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []
Q2: Can you provide an example of a synthetic route using this compound as a starting material?
A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []
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